molecular formula C15H15NO3S B2646671 Methyl 2-acetamido-5-methyl-4-phenylthiophene-3-carboxylate CAS No. 773860-63-2

Methyl 2-acetamido-5-methyl-4-phenylthiophene-3-carboxylate

Cat. No.: B2646671
CAS No.: 773860-63-2
M. Wt: 289.35
InChI Key: FEMHTLQMKLDRLJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 2-acetamido-5-methyl-4-phenylthiophene-3-carboxylate is a synthetic organic compound belonging to the thiophene family Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-acetamido-5-methyl-4-phenylthiophene-3-carboxylate typically involves multi-step reactions starting from readily available precursors. One common method involves the condensation of 2-bromoacinnamates with methyl thioglycolate in the presence of sodium methoxide (NaOMe) in dry methanol (MeOH) under reflux conditions . This reaction yields the desired thiophene derivative with good efficiency.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors, automated systems for reagent addition, and stringent control of reaction conditions to ensure high yield and purity. The scalability of the synthesis process is crucial for its application in various industries.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-acetamido-5-methyl-4-phenylthiophene-3-carboxylate can undergo several types of chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: The compound can participate in nucleophilic substitution reactions, where the acetamido or phenyl groups can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic or neutral conditions.

    Reduction: LiAlH4 in dry ether or NaBH4 in methanol.

    Substitution: Various nucleophiles under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

Methyl 2-acetamido-5-methyl-4-phenylthiophene-3-carboxylate has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex thiophene derivatives, which are valuable in materials science and organic electronics.

    Biology: The compound’s structural features make it a potential candidate for studying enzyme interactions and protein binding.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate, particularly in the development of anti-inflammatory and antimicrobial agents.

    Industry: It is used in the synthesis of specialty chemicals and advanced materials with specific electronic and optical properties.

Mechanism of Action

The mechanism by which methyl 2-acetamido-5-methyl-4-phenylthiophene-3-carboxylate exerts its effects is primarily through its interaction with molecular targets such as enzymes and receptors. The acetamido group can form hydrogen bonds with active sites, while the phenyl and thiophene rings provide hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 2-acetamido-5-methyl-4-phenylthiophene-3-carboxylate
  • Methyl 2-acetamido-5-ethyl-4-phenylthiophene-3-carboxylate

Uniqueness

Methyl 2-acetamido-5-methyl-4-phenylthiophene-3-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Compared to similar compounds, it may exhibit different reactivity, solubility, and biological activity, making it valuable for targeted applications in research and industry.

Properties

IUPAC Name

methyl 2-acetamido-5-methyl-4-phenylthiophene-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15NO3S/c1-9-12(11-7-5-4-6-8-11)13(15(18)19-3)14(20-9)16-10(2)17/h4-8H,1-3H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FEMHTLQMKLDRLJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=C(S1)NC(=O)C)C(=O)OC)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.